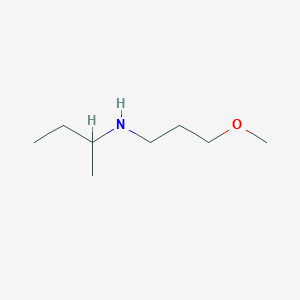

(Butan-2-yl)(3-methoxypropyl)amine

CAS No.: 1038237-96-5

Cat. No.: VC3357644

Molecular Formula: C8H19NO

Molecular Weight: 145.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038237-96-5 |

|---|---|

| Molecular Formula | C8H19NO |

| Molecular Weight | 145.24 g/mol |

| IUPAC Name | N-(3-methoxypropyl)butan-2-amine |

| Standard InChI | InChI=1S/C8H19NO/c1-4-8(2)9-6-5-7-10-3/h8-9H,4-7H2,1-3H3 |

| Standard InChI Key | UWVROLHUWCJTTA-UHFFFAOYSA-N |

| SMILES | CCC(C)NCCCOC |

| Canonical SMILES | CCC(C)NCCCOC |

Introduction

Structural Analysis and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar secondary amines, (Butan-2-yl)(3-methoxypropyl)amine likely possesses specific physical properties that define its behavior in different environments. The compound is expected to have a boiling point in the range of 180-220°C at atmospheric pressure, which is higher than similar-sized hydrocarbons due to intermolecular hydrogen bonding. Its density is likely between 0.8-0.9 g/cm³, similar to other medium-chain alkylated amines. Drawing parallels with similar compounds such as butan-2-yl 3-methoxypropanoate, which has a boiling point of 203.461°C and a density of 0.938 g/cm³, provides a reasonable estimation for this amine's properties . The compound is likely soluble in common organic solvents such as ethanol, acetone, and diethyl ether, with partial solubility in water enhanced by the methoxy group compared to amines with only hydrocarbon substituents. The flash point of the compound is expected to be above 60°C, making it less flammable than lower molecular weight amines but still requiring appropriate safety precautions during handling and storage.

Based on the data available for related compounds, the following table presents estimated physical properties for (Butan-2-yl)(3-methoxypropyl)amine:

Chemical Reactivity

The chemical reactivity of (Butan-2-yl)(3-methoxypropyl)amine is primarily dictated by the nucleophilic nitrogen atom and the presence of the methoxy functional group. As a secondary amine, this compound has one N-H bond that can participate in acid-base reactions, readily forming salts with acids similar to the hydrochloride salt formation seen with (S)-Butan-2-amine . The lone pair of electrons on the nitrogen atom enables nucleophilic substitution reactions, allowing the compound to react with alkyl halides to form tertiary amines or quaternary ammonium salts. The presence of the methoxy group introduces additional reactivity, as it can participate in coordination with Lewis acids or undergo ether cleavage under specific conditions. Unlike the primary amine 3-methoxy propylamine described in the patent literature, this secondary amine cannot undergo self-condensation reactions but can still participate in various addition reactions and act as a ligand in coordination chemistry . The potential steric hindrance around the nitrogen atom, especially if the butan-2-yl group has substituents at the attachment point, may influence the rate and selectivity of reactions involving this center.

Stereochemistry Considerations

The presence of the butan-2-yl group in (Butan-2-yl)(3-methoxypropyl)amine introduces potential stereochemical considerations that impact the compound's properties and behavior. If the second carbon of the butane chain (the attachment point to nitrogen) bears two different substituents besides the nitrogen and hydrogen, it becomes a chiral center, potentially leading to distinct enantiomers of the compound. Drawing parallels with (S)-Butan-2-amine hydrochloride, which exists as a specific enantiomer with defined stereochemistry, the stereoisomers of (Butan-2-yl)(3-methoxypropyl)amine would likely exhibit different physical properties such as optical rotation and potentially different biological activities if applicable . The stereochemistry may also influence the compound's reactivity, particularly in stereoselective reactions or when interacting with chiral environments such as biological receptors. Synthetic approaches to this compound would need to consider stereochemical control if specific isomers are desired, potentially employing chiral catalysts or starting materials to achieve stereoselective synthesis. The potential existence of stereoisomers adds another dimension to the characterization and application of this compound in various fields.

Synthesis Methods and Reaction Pathways

The synthesis of (Butan-2-yl)(3-methoxypropyl)amine likely involves nucleophilic substitution reactions, similar to those described for related compounds in the search results. Drawing from the synthesis methods for tert-butyl(3-methoxypropyl)amine, a viable approach would involve the reaction of butan-2-amine with 3-methoxypropyl chloride under basic conditions. In this reaction pathway, the nucleophilic nitrogen atom of butan-2-amine attacks the electrophilic carbon attached to the chloride leaving group in 3-methoxypropyl chloride, resulting in the formation of the desired secondary amine. Alternative synthetic routes might include reductive amination of 3-methoxypropionaldehyde with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with an appropriate catalyst. The preparation of related compounds such as 3-methoxy propylamine, which is synthesized from 3-methoxy propanol using Cu-Co/Al2O3-diatomite catalysts, suggests that catalytic approaches might also be applicable for the target compound . These catalytic methods typically involve elevated temperatures and pressures but often offer higher yields and selectivity.

Nucleophilic Substitution Route

The most straightforward synthetic approach to (Butan-2-yl)(3-methoxypropyl)amine would involve nucleophilic substitution, where butan-2-amine reacts with 3-methoxypropyl halide (typically the chloride or bromide). This reaction follows the classic SN2 mechanism, where the nucleophilic nitrogen atom of butan-2-amine attacks the electrophilic carbon adjacent to the halide leaving group in the 3-methoxypropyl halide. The reaction typically requires basic conditions to neutralize the hydrogen halide byproduct and prevent salt formation with the starting amine, with commonly used bases including potassium carbonate, triethylamine, or sodium hydroxide. Drawing parallels with the synthesis of tert-butyl(3-methoxypropyl)amine described in the search results, this reaction would likely proceed under similar conditions, though the differences in steric hindrance between tert-butylamine and butan-2-amine may affect reaction rates and yields. This synthetic route generally requires moderate heating (50-100°C) and can be performed in polar aprotic solvents such as acetonitrile, DMF, or DMSO to facilitate the substitution reaction. The purification of the final product would typically involve extraction, washing to remove salts, and distillation or chromatography to achieve high purity.

Catalytic Amination Methods

Catalytic amination offers an alternative approach to synthesizing (Butan-2-yl)(3-methoxypropyl)amine, potentially providing higher yields and selectivity under optimized conditions. Based on the patent information for preparing 3-methoxy propylamine, a similar approach could involve the reaction of 3-methoxypropanol with butan-2-amine in the presence of a heterogeneous catalyst such as Cu-Co/Al2O3-diatomite under hydrogen pressure . This catalytic approach typically operates through an initial oxidation of the alcohol to an aldehyde, followed by formation of an imine intermediate and subsequent reduction to the amine. The patent describes reaction conditions including temperatures of 50-360°C, pressures up to 5.0 MPa, and specific catalyst compositions containing copper, cobalt, and other metals supported on alumina and diatomite. Adapting these conditions for the synthesis of (Butan-2-yl)(3-methoxypropyl)amine would require optimization, particularly regarding catalyst composition, temperature, and hydrogen pressure to achieve selective formation of the secondary amine while minimizing over-alkylation to tertiary amines or other side reactions. The advantage of this approach lies in its potential for higher atom economy and the possibility of continuous processing for larger-scale production.

Analytical Characterization

The analytical characterization of (Butan-2-yl)(3-methoxypropyl)amine would typically involve a combination of spectroscopic, chromatographic, and physical property measurements to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would show characteristic signals for the methylene groups adjacent to the nitrogen and oxygen atoms, the methoxy group, and the various CH and CH2 groups in the butan-2-yl moiety. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of secondary amines, likely showing prominent fragments corresponding to cleavage at the C-N bonds. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H stretching (around 3300-3500 cm-1), C-H stretching (2800-3000 cm-1), and C-O stretching of the methoxy group (1085-1150 cm-1). Gas or liquid chromatography could be employed to assess purity and potentially separate stereoisomers if present, while elemental analysis would confirm the elemental composition matching the expected C8H19NO formula.

Spectroscopic Identification

Spectroscopic methods provide essential tools for confirming the structure and purity of (Butan-2-yl)(3-methoxypropyl)amine. In the proton NMR spectrum, the compound would likely show distinct signals for the methoxy protons (approximately δ 3.3 ppm), the methylene protons adjacent to the oxygen (approximately δ 3.4-3.5 ppm), and the methylene protons adjacent to the nitrogen atom (approximately δ 2.5-2.7 ppm). The N-H proton would appear as a broad signal that may be concentration and temperature-dependent, typically in the region of δ 1.0-2.0 ppm. The butane chain would show characteristic patterns including a likely multiplet for the CH proton at the attachment point to nitrogen (approximately δ 2.7-2.9 ppm) and signals for the remaining methyl and methylene groups between δ 0.8-1.8 ppm. In the carbon-13 NMR spectrum, the carbon bearing the methoxy group would resonate at approximately δ 70-75 ppm, while the carbons adjacent to the nitrogen would appear around δ 45-55 ppm, with the remaining aliphatic carbons appearing between δ 10-40 ppm. Infrared spectroscopy would show bands for N-H stretching, C-H stretching, C-N stretching (1030-1230 cm-1), and C-O stretching, providing further confirmation of the functional groups present in the molecule.

Chromatographic Analysis

Chromatographic techniques provide valuable methods for analyzing the purity of (Butan-2-yl)(3-methoxypropyl)amine and separating it from potential structural isomers or synthesis byproducts. Gas chromatography (GC) would be particularly suitable for this relatively low molecular weight, moderately volatile compound, potentially using a polar stationary phase to leverage interactions with both the amine and methoxy functional groups. Based on the properties of similar compounds, a retention time between those of simple alkylamines and more polar amino alcohols would be expected. High-performance liquid chromatography (HPLC) offers an alternative approach, particularly useful if the compound shows limited thermal stability, with reversed-phase conditions using a C18 column and a mobile phase containing a mixture of water and acetonitrile with a small percentage of a basic modifier such as triethylamine to minimize peak tailing due to the basic nitrogen. Thin-layer chromatography (TLC) provides a simple screening method, likely using silica gel plates and a solvent system such as dichloromethane/methanol/ammonia, with visualization by ninhydrin staining, which turns amines purple, or iodine vapor, which forms brown complexes with amines.

Physical Property Measurements

Accurate measurement of physical properties provides essential data for characterizing (Butan-2-yl)(3-methoxypropyl)amine and assessing its purity. Determination of the boiling point would typically employ reduced pressure distillation to avoid potential thermal decomposition at elevated temperatures, with the relationship between vapor pressure and temperature following the Clausius-Clapeyron equation. Density measurements using a pycnometer or digital density meter would provide values expected to be in the range of 0.85-0.90 g/cm³ based on similar secondary amines. Refractive index, typically measured using a refractometer, would likely fall in the range of 1.43-1.45, similar to other medium-chain amines with oxygen functionality. The measurement of optical rotation using polarimetry would be relevant if the compound contains a defined stereocenter in the butan-2-yl group, with the specific rotation [α]D dependent on the enantiomeric composition and purity. Solubility profiles in various solvents, determined through systematic dissolution studies, would provide practical information for purification processes and formulation development, with the compound expected to show good solubility in organic solvents and moderate solubility in water due to the combined effects of the hydrophobic alkyl chains and the polar amine and methoxy groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume